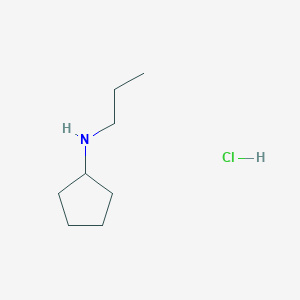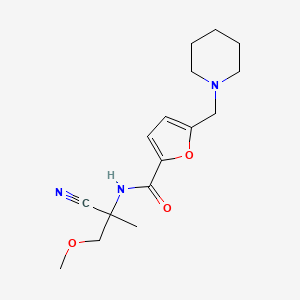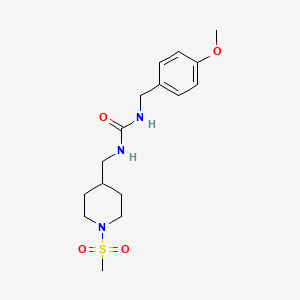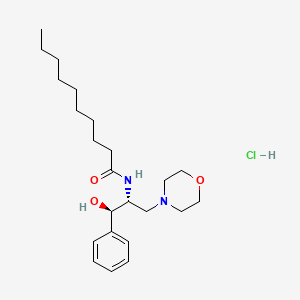![molecular formula C4H12ClN3O B2911577 N-Methyl-N-[2-(methylamino)ethyl]nitrous amide;hydrochloride CAS No. 2375271-12-6](/img/structure/B2911577.png)
N-Methyl-N-[2-(methylamino)ethyl]nitrous amide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-Methyl-N-[2-(methylamino)ethyl]nitrous amide;hydrochloride” is a chemical compound with the CAS Number: 2201920-82-1 . It has a molecular weight of 166.65 . The compound is also known as N-methyl-N-(2-(methylamino)ethyl)acetamide hydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H14N2O.ClH/c1-6(9)8(3)5-4-7-2;/h7H,4-5H2,1-3H3;1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a compound with a molecular weight of 166.65 . Unfortunately, other specific physical and chemical properties were not found in the available sources.作用機序
N-Methyl-N-[2-(methylamino)ethyl]nitrous amide;hydrochloride acts as an alpha-adrenergic agonist, specifically targeting alpha-1 adrenergic receptors. It stimulates these receptors, leading to vasoconstriction and increased blood pressure. This compound also has some affinity for alpha-2 adrenergic receptors, which can lead to additional effects on the sympathetic nervous system.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects, including vasoconstriction, increased blood pressure, and increased heart rate. It also stimulates the release of norepinephrine, which can lead to further activation of the sympathetic nervous system. This compound has been shown to increase cardiac output and oxygen consumption, making it useful for studying cardiovascular function.
実験室実験の利点と制限
One of the advantages of using N-Methyl-N-[2-(methylamino)ethyl]nitrous amide;hydrochloride in lab experiments is its potent vasoconstrictive effects, which can be useful for studying blood pressure regulation and cardiovascular function. This compound is also relatively easy to synthesize and purify, making it accessible for researchers. However, one limitation of using this compound is its potential toxicity at high doses, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on N-Methyl-N-[2-(methylamino)ethyl]nitrous amide;hydrochloride. One area of interest is its potential therapeutic applications, particularly in the treatment of cardiovascular diseases such as hypertension. This compound may also have potential applications in neuroscience and pharmacology, particularly in the study of alpha-adrenergic receptors and their role in various physiological processes. Further research is needed to fully understand the potential of this compound and its applications in scientific research.
合成法
N-Methyl-N-[2-(methylamino)ethyl]nitrous amide;hydrochloride is synthesized by reacting N-methylhydroxylamine with 2-(methylamino)ethyl chloride in the presence of nitrous acid. The resulting compound is then purified and crystallized to obtain this compound hydrochloride. The synthesis method is relatively simple and can be scaled up for large-scale production.
科学的研究の応用
N-Methyl-N-[2-(methylamino)ethyl]nitrous amide;hydrochloride has been used in various scientific research applications, including cardiovascular research, neuroscience, and pharmacology. Its potent vasoconstrictive effects make it a useful tool for studying the regulation of blood pressure and blood flow. This compound has also been used to investigate the role of alpha-adrenergic receptors in the central nervous system and their potential therapeutic applications.
特性
IUPAC Name |
N-methyl-N-[2-(methylamino)ethyl]nitrous amide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N3O.ClH/c1-5-3-4-7(2)6-8;/h5H,3-4H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBLNAVICIJBDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN(C)N=O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2911497.png)

![2,6-difluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2911499.png)
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2911500.png)


![N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2911505.png)


![1-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propan-1-one](/img/structure/B2911511.png)
![N-(3,5-dimethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2911513.png)

